molecular formula C9H10ClFO2 B6290571 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene CAS No. 2432848-96-7

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene

Cat. No.: B6290571
CAS No.: 2432848-96-7
M. Wt: 204.62 g/mol
InChI Key: LOVYUBZWYRTFCI-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol It is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and methoxymethyl substituents on the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene can be compared with other benzene derivatives such as:

Properties

IUPAC Name

1-chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-5-6-7(10)3-4-8(13-2)9(6)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVYUBZWYRTFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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